molecular formula C15H14N4O4S B4564940 Methyl {[7-hydroxy-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate

Methyl {[7-hydroxy-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate

Cat. No.: B4564940
M. Wt: 346.4 g/mol
InChI Key: MGOOCCPOWRHSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {[7-hydroxy-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with a hydroxy group, a methoxyphenyl group, and a sulfanyl acetate moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

Methyl {[7-hydroxy-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used as a probe to study enzyme-substrate interactions and to investigate the biological activity of triazolopyrimidine derivatives.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antifungal, and anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[7-hydroxy-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a catalyst can yield the desired triazolopyrimidine intermediate.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Attachment of the Sulfanyl Acetate Moiety: The sulfanyl acetate moiety can be introduced by reacting the triazolopyrimidine intermediate with a suitable thiol reagent, such as thioglycolic acid, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl {[7-hydroxy-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophilic Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of a nitro group can yield an amine.

Mechanism of Action

The mechanism of action of Methyl {[7-hydroxy-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with DNA or RNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Methyl {[7-hydroxy-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate can be compared with other triazolopyrimidine derivatives, such as:

    7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound lacks the methoxyphenyl and sulfanyl acetate moieties, which may result in different biological activities and chemical properties.

    5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Similar to the previous compound, it lacks the methoxyphenyl and sulfanyl acetate groups, highlighting the importance of these substituents in modulating the compound’s properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

methyl 2-[[5-(4-methoxyphenyl)-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-22-10-5-3-9(4-6-10)11-7-12(20)19-14(16-11)17-15(18-19)24-8-13(21)23-2/h3-7H,8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOOCCPOWRHSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=C(N3)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl {[7-hydroxy-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate
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Methyl {[7-hydroxy-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate
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Methyl {[7-hydroxy-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate
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Methyl {[7-hydroxy-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate
Reactant of Route 5
Reactant of Route 5
Methyl {[7-hydroxy-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate
Reactant of Route 6
Methyl {[7-hydroxy-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate

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